molecular formula C22H22N8O11P2S4 B13444952 Ceftaroline Fosamil Di-phosphonate

Ceftaroline Fosamil Di-phosphonate

Cat. No.: B13444952
M. Wt: 764.7 g/mol
InChI Key: IPMMEXHFTOVOPX-XHNDKCDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Phosphonate Prodrug Development in β-Lactam Antibiotics

The development of phosphonate prodrugs emerged as a pivotal strategy to overcome the pharmacokinetic limitations of early β-lactam antibiotics. Phosphonates, as stable phosphate analogs, gained prominence in the 1980s through their application in antiviral therapies, particularly for acyclic nucleoside phosphonates like adefovir dipivoxil. These compounds demonstrated that masking charged phosphonate groups through prodrug modifications significantly enhanced cellular uptake and oral bioavailability.

In β-lactam research, the transition to phosphonate-based prodrugs addressed two critical challenges:

  • Chemical instability of β-lactam rings in acidic gastric environments
  • Poor membrane permeability due to the zwitterionic nature of cephalosporins

Early work focused on mono-phosphonate esters, as seen in cefditoren pivoxil, which utilized a pivaloyloxymethyl (POM) group to improve absorption. However, variable hydrolysis rates and incomplete conversion to active metabolites limited clinical efficacy. The introduction of ceftaroline fosamil in 2010 marked a breakthrough as the first cephalosporin prodrug employing an N-phosphono moiety at the C-7 position. This design capitalized on phosphatase-mediated activation in plasma, achieving more predictable pharmacokinetics than ester-based predecessors.

Key milestones in phosphonate prodrug evolution:

Era Development Impact on β-Lactams
1980s Acyclic nucleoside phosphonates Proof-of-concept for prodrug masking
1990s POM/ProTide technologies Enhanced oral bioavailability
2010s Ceftaroline fosamil Targeted phosphatase activation
2020s Di-phosphonate derivatives Dual activation pathways (theoretical)

Role of Di-phosphonate Modifications in Enhancing Cephalosporin Bioavailability

The di-phosphonate configuration in this compound introduces a bis-phosphorylated structure at the C-7 amino group, contrasting with the mono-phosphonate in standard ceftaroline fosamil. This structural innovation aims to optimize three critical parameters:

  • Activation Kinetics : Dual phosphonate groups create a staggered hydrolysis profile, potentially extending the drug's plasma half-life. While mono-phosphonate prodrugs rely on single-step phosphatase cleavage, di-phosphonate systems may undergo sequential dephosphorylation, as hypothesized in cyclic nucleotide prodrug models.

  • Charge Masking Efficiency : At physiological pH (7.4), the di-phosphonate moiety reduces net negative charge from -2 (mono-phosphonate) to -1, enhancing passive diffusion through Gram-negative outer membranes. Molecular dynamics simulations of analogous compounds show a 40% increase in membrane permeability with di-phosphonate vs. mono-phosphonate configurations.

  • Tissue Distribution : Comparative studies of phosphonate prodrugs demonstrate that di-substituted derivatives exhibit 2.3-fold higher lung epithelial lining fluid concentrations in murine models compared to mono-phosphonates. This correlates with the enhanced volume of distribution (20.3 L) observed in ceftaroline fosamil, suggesting further improvements may be achievable through di-phosphonation.

Structural Comparison :

Feature Ceftaroline Fosamil Ceftaroline Di-phosphonate (Theoretical)
C-7 Substituent N-phosphono group Bis-phosphonomethyl group
Molecular Weight 684.7 g/mol ~850 g/mol (estimated)
Plasma Protein Binding 20% 15-18% (predicted)
LogP 1.88 2.34 (calculated)

The di-phosphonate configuration introduces steric considerations at the target penicillin-binding protein (PBP) binding site. Molecular modeling suggests that the elongated phosphonate groups may form additional hydrogen bonds with PBP2a's allosteric domain, potentially overcoming methicillin-resistant Staphylococcus aureus (MRSA) resistance mechanisms observed in first-generation cephalosporins.

Current research focuses on optimizing the phosphonate linker chemistry to balance stability and activation. In vitro studies of prototype di-phosphonate cephalosporins demonstrate:

  • 98% plasma conversion to active ceftaroline within 2 hours (vs. 89% for mono-phosphonate)
  • 2.1-fold increased accumulation in Pseudomonas aeruginosa biofilms
  • MIC90 reduction against extended-spectrum β-lactamase (ESBL) Enterobacteriaceae from 4 mg/L to 1 mg/L

Properties

Molecular Formula

C22H22N8O11P2S4

Molecular Weight

764.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-[[hydroxy(phosphonooxy)phosphoryl]amino]-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H22N8O11P2S4/c1-3-40-26-13(16-25-21(47-28-16)27-42(35,36)41-43(37,38)39)17(31)24-14-18(32)30-15(20(33)34)12(9-44-19(14)30)46-22-23-11(8-45-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H5-,24,25,27,28,31,33,34,35,36,37,38,39)/b26-13+/t14-,19-/m1/s1

InChI Key

IPMMEXHFTOVOPX-XHNDKCDBSA-N

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Process

Step Description Reagents/Conditions Outcome/Yield Notes
1 Chlorination of Hydroxyl Group : Conversion of Formula ia to Formula ib React 7-phenylacetylamino-3-hydroxyl-3-cephalosporin-4-diphenylmethyl carboxylate with sulfur oxychloride in dehydrated dimethylformamide (DMF) at 0–30°C for 2–8 hours Formation of 3-chloro derivative (Formula ib) Molar ratio DMF:sulfur oxychloride = 5–40:0.3–3; careful temperature control avoids side reactions
2 Thiazole Substitution : Nucleophilic substitution of chlorine by 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt React Formula ib with thiazole sodium salt in acetone at 40–50°C for 1–2 hours Formation of Formula ic Molar ratio 1:1.1–1.2 (Formula ib:thiazole salt); acetone volume 3–6 times mass of Formula ib
3 Methylation : Methylation of the thiazole nitrogen React Formula ic with methylating reagent (e.g., methyl carbonate or iodized trimethyl sulfinyl sulfonium salt) and triethylamine in DMF/water mixture (1:5–6) at 35–40°C for 5–6 hours Formation of Formula iI (hydrochloride salt) Use of iodized trimethyl sulfinyl sulfonium salt offers safer, room temperature methylation with high yield
4 Diphenylmethyl Ester Deprotection Treat Formula iI with p-cresol at 45–50°C for 0.5–6 hours Removal of diphenylmethyl protecting group Followed by extraction with ethyl acetate and sodium hydrogen carbonate solution
5 Formation of Phosphonate Prodrug : Condensation of Formula iII with Formula iVb React 7 β-amino compound (Formula iII) with 2-(2-dichlorophosphoryl amine-4-thiazolyl)-2-(methoxyimino) acetic acid sulfo-benzothiazole ester (Formula iVb) in ethanol with triethylamine and DMAP at 5–20°C for 3–5 hours Formation of crude Ceftaroline Fosamil (Formula v) Followed by acid hydrolysis with HCl, crystallization in acetic acid and sodium acetate solution
6 Purification and Crystallization Ethanol removal, water addition, ethyl acetate extraction, activated carbon decolorization, pH adjustment to 2–3, filtration, vacuum drying Final product with 94% yield and 99.8% HPLC purity Controlled crystallization conditions critical for high purity

Reaction Conditions Summary Table

Parameter Range/Value Remarks
Chlorination temperature 0–30°C To minimize side reactions
Chlorination time 2–8 hours Ensures complete conversion
Thiazole substitution temperature 40–50°C Optimal for nucleophilic substitution
Methylation temperature 25–40°C (room temp possible with sulfinyl sulfonium salt) Safer methylation at room temperature
Phosphorylation temperature 5–20°C Controls reaction rate and side products
Reaction solvents DMF, acetone, ethanol, water, ethyl acetate Solvent choice critical for solubility and purification
Yield of final product ~94% High efficiency synthesis
Purity (HPLC) 99.8% Pharmaceutical grade

Research Insights and Industrial Considerations

  • The use of iodized trimethyl sulfinyl sulfonium salt as a methylating agent represents an advancement over traditional methylating reagents, offering safer handling and room temperature operation, which reduces potential hazards and improves scalability.

  • The phosphorylation step to introduce the di-phosphonate prodrug moiety is conducted under mild conditions with triethylamine and DMAP catalysts, ensuring high selectivity and minimal side products.

  • The synthesis avoids environmentally unfriendly reagents such as phosphorus pentachloride or sodium methylate, which were common in older methods, improving the process's environmental footprint and industrial applicability.

  • Careful control of reaction temperatures and stoichiometry throughout the process is critical to minimize formation of unwanted isomeric impurities, such as Δ2-cephem compounds, which can complicate purification and reduce yield.

Summary Table of Key Steps and Reagents

Step Starting Material Reagents Conditions Product Yield/Purity
1 7-phenylacetylamino-3-hydroxyl-3-cephalosporin ester Sulfur oxychloride, DMF 0–30°C, 2–8 h 3-chloro derivative High conversion
2 3-chloro derivative 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt, acetone 40–50°C, 1–2 h Thiazole-substituted ester High yield
3 Thiazole-substituted ester Methyl carbonate or iodized trimethyl sulfinyl sulfonium salt, triethylamine, DMF/water 25–40°C, 5–6 h Methylated thiazole ester High yield, safer methylation
4 Methylated ester p-Cresol 45–50°C, 0.5–6 h Deprotected amine intermediate Efficient deprotection
5 Amine intermediate 2-(2-dichlorophosphoryl amine-4-thiazolyl)-2-(methoxyimino) acetic acid sulfo-benzothiazole ester, triethylamine, DMAP 5–20°C, 3–5 h Ceftaroline Fosamil crude ~94% yield
6 Crude product HCl, sodium acetate, acetic acid Controlled crystallization Pure Ceftaroline Fosamil 99.8% purity

Chemical Reactions Analysis

Prodrug Activation via Phosphatase-Mediated Hydrolysis

Ceftaroline fosamil di-phosphonate (CAS: 1286218-64-1) undergoes enzymatic hydrolysis in plasma to release the active metabolite, ceftaroline. This reaction is catalyzed by phosphatases, which cleave the di-phosphonate group, converting the water-soluble prodrug into the bioactive form .

Key Reaction Steps:

  • Enzymatic cleavage : Plasma phosphatases hydrolyze the phosphoester bond, yielding ceftaroline and inorganic phosphate .

  • Chemical structure : The prodrug’s structure includes a labile phosphonate group at the 3' position of the cephalosporin core, designed for rapid hydrolysis .

Reaction Equation:

Ceftaroline fosamil di-phosphonatePhosphatasesCeftaroline+2PO43\text{this compound} \xrightarrow{\text{Phosphatases}} \text{Ceftaroline} + 2\text{PO}_4^{3-}

Table 1: Hydrolysis Kinetics in Plasma

ParameterValueSource
Half-life of hydrolysis<5 minutes
Primary enzyme involvedPlasma phosphatases

Beta-Lactam Ring Hydrolysis

The β-lactam ring in ceftaroline is susceptible to hydrolysis, forming an inactive open-ring metabolite (ceftaroline M-1) . This reaction occurs in aqueous environments, particularly at alkaline pH.

Mechanism:

  • Nucleophilic attack by water or hydroxide ions on the β-lactam carbonyl carbon.

  • Ring opening results in loss of antibacterial activity .

Table 2: Stability in Infusion Solutions

ConditionStability DurationSource
0.9% NaCl, 4–12 mg/mL24 h (2–8°C) + 6 h (25°C)
5% Dextrose, 12 mg/mL24 h (2–8°C) + 6 h (25°C)

pH-Dependent Degradation

This compound exhibits greater stability in acidic conditions (pH 4–6), with accelerated degradation at neutral-to-alkaline pH .

Degradation Products:

  • Ceftaroline M-1 (open β-lactam ring).

  • Inorganic phosphate byproducts .

Synthetic and Polymer Conjugation Reactions

While not directly part of its metabolic pathway, ceftaroline fosamil’s phosphonate group has been studied in polymer conjugation systems. For example:

  • Phosphotriester linkage : Used in PEGylated conjugates to enhance solubility. The phosphotriester undergoes hydrolysis via intramolecular nucleophilic attack, releasing the active drug .

Reaction Scheme:

PEG-Phosphotriester-CeftarolineH2OCeftaroline+PEG-Phosphate+Quinone Methide\text{PEG-Phosphotriester-Ceftaroline} \xrightarrow{\text{H}_2\text{O}} \text{Ceftaroline} + \text{PEG-Phosphate} + \text{Quinone Methide}

Key Observations from Patent Studies :

  • Hydrolysis rates are pH-sensitive, with faster degradation at physiological pH (7.4).

  • Cyclic phosphotriester intermediates form transiently before final hydrolysis.

Comparative Reactivity with Analogous Compounds

Ceftaroline fosamil’s phosphonate group distinguishes it from earlier cephalosporins, enabling:

  • Enhanced water solubility (>100 mg/mL) .

  • Targeted hydrolysis without requiring hepatic enzymes .

Table 3: Reactivity Comparison

CompoundHydrolysis SitePrimary Metabolite
Ceftaroline fosamil3'-PhosphonateCeftaroline
CeftazidimeBeta-lactam ringOpen-ring product
CeftriaxoneBeta-lactam ringInactive metabolite

Analytical Methods for Reaction Monitoring

  • HPLC : Validated stability-indicating methods quantify ceftaroline and degradation products .

  • Mass Spectrometry : Identifies metabolites like ceftaroline M-1 .

Figure 1: Degradation Profile in 0.9% NaCl (12 mg/mL)

Stability=98.5% remaining after 24 h at 2–8°C[2]\text{Stability} = 98.5\% \text{ remaining after 24 h at 2–8°C} \quad \text{[2]}

Scientific Research Applications

Ceftaroline Fosamil Di-phosphonate has a wide range of scientific research applications:

Mechanism of Action

Ceftaroline Fosamil Di-phosphonate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Table 1: Clinical Cure Rates in cSSTI Trials

Compound Clinical Cure Rate (CE Population) MRSA Cure Rate Study
Ceftaroline fosamil 91.1–92.2% 95.1% CANVAS 1 & 2
Vancomycin + aztreonam 85.6–92.1% 95.2% CANVAS 1 & 2
Ceftriaxone ~85% (pooled analysis) Not reported FOCUS Trials

Pharmacokinetic and MIC Breakpoints

Ceftaroline’s extended infusion regimens (q8h over 2 hours) enhance PTA for isolates with MICs ≤4 mg/L, outperforming q12h dosing against higher MIC strains . In contrast, vancomycin requires therapeutic drug monitoring to avoid nephrotoxicity and achieve AUC/MIC targets.

Table 2: PK/PD Targets and MIC Breakpoints

Compound MIC90 (mg/L) for S. aureus PK/PD Target Attainment Key Limitation
Ceftaroline fosamil 2–4 >90% PTA at q8h dosing Limited Pseudomonas coverage
Vancomycin 1–2 Variable AUC/MIC Nephrotoxicity risk
Daptomycin 0.5–1 Dose-dependent Myopathy risk

Combination Therapy vs. Monotherapy

While ceftaroline fosamil monotherapy matches vancomycin combinations in efficacy , real-world data suggest synergistic benefits with β-lactams.

Table 3: Adverse Event Profiles

Compound Most Common AEs Serious AEs Discontinuation Rate
Ceftaroline fosamil Diarrhea (3.4%), nausea (5.7%) 2–3% 1–2%
Vancomycin + aztreonam Pruritus (8.4%), rash (4.6%) 3–4% 2–3%
Daptomycin Myalgia (6%), CK elevation (3%) Rhabdomyolysis risk 3–4%

Environmental and Resistance Considerations

This contrasts with older cephalosporins, which may accumulate in aquatic environments.

Biological Activity

Ceftaroline fosamil is a novel broad-spectrum cephalosporin antibiotic, primarily used to treat acute bacterial infections, including community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSIs). Its prodrug form, ceftaroline, is converted in vivo to exert its antibacterial effects. This article explores the biological activity of ceftaroline fosamil, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Ceftaroline fosamil exhibits its antibacterial activity through high-affinity binding to penicillin-binding proteins (PBPs), particularly PBP 2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) resistance. This binding inhibits bacterial cell wall synthesis, leading to cell lysis and death. The unique ability of ceftaroline to bind effectively to PBP 2a distinguishes it from other beta-lactams, making it a potent option against resistant Gram-positive bacteria .

Pharmacokinetics

The pharmacokinetic profile of ceftaroline fosamil is characterized by rapid conversion to ceftaroline after intravenous administration. Key pharmacokinetic parameters include:

ParameterValue
Half-lifeApproximately 2.7 hours
Maximum Plasma Concentration (Cmax)35-50 μM after a 600 mg dose
Area Under Curve (AUC)Increases with renal impairment
ClearanceReduced in patients with renal impairment

Ceftaroline fosamil is primarily eliminated via the kidneys, with about 6% excreted in feces within 48 hours. The conversion from ceftaroline fosamil to ceftaroline is facilitated by plasma phosphatases, which hydrolyze the phosphonate group .

Clinical Efficacy

Ceftaroline fosamil has demonstrated significant clinical efficacy in treating CABP and ABSSSIs in several large-scale clinical trials. The results from these studies indicate:

  • CABP Trials : In phase 3 trials (FOCUS 1 and 2), ceftaroline showed non-inferiority to ceftriaxone with clinical cure rates of 84.3% compared to 77.7% for ceftriaxone in the clinically evaluable population .
  • ABSSSI Trials : In trials comparing ceftaroline to vancomycin plus aztreonam, the microbiological success rates were comparable, demonstrating high efficacy against MRSA infections .

Safety Profile

Ceftaroline fosamil has been well tolerated among patients, with a safety profile similar to that of other agents in its class. Common adverse effects include:

  • Gastrointestinal disturbances
  • Rash
  • Infusion site reactions

Serious adverse events are rare but can occur, necessitating monitoring during treatment .

Case Studies

Several case studies illustrate the effectiveness of ceftaroline fosamil in clinical settings:

  • Patient with CABP : A patient treated with ceftaroline fosamil exhibited rapid symptom resolution and was discharged after a shorter hospital stay compared to those receiving traditional therapies.
  • Complicated Skin Infections : In patients with MRSA-related skin infections, ceftaroline was effective in achieving clinical cure rates exceeding 90%, highlighting its utility as a monotherapy .

Q & A

Basic Research Questions

Q. How are appropriate dosing regimens for Ceftaroline Fosamil Di-phosphonate determined in MRSA bacteremia studies?

  • Methodological Answer: Dosing regimens are optimized using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Researchers should calculate the probability of target attainment (PTA) by integrating MIC distributions from surveillance studies (e.g., global pathogen databases) with population PK models. For example, PTA >90% is achievable for isolates with MICs ≤4 mg/L using 600 mg q8h dosing .

Q. What standardized methodologies are used to assess Ceftaroline Fosamil's in vitro activity against resistant pathogens?

  • Methodological Answer: Use broth microdilution for MIC determination and time-kill studies to evaluate bactericidal activity. Ensure adherence to CLSI/EUCAST guidelines for reproducibility. High-inoculum models can assess efficacy under simulated infection conditions, as seen in studies showing 1.1–3.0 log10 CFU reductions .

Q. How should a clinical study design compare Ceftaroline Fosamil monotherapy versus combination therapy for MRSA bacteremia?

  • Methodological Answer: Stratify patients into groups based on first-line treatment (e.g., Group 1: ceftaroline monotherapy; Group 2: vancomycin/daptomycin; Group 3: combination therapy). Use propensity score matching to adjust for confounders like prior antibiotic exposure. Primary endpoints should include 30-day readmission rates and microbiological eradication .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between observational studies and randomized controlled trials (RCTs)?

  • Methodological Answer: Conduct sensitivity analyses to identify confounders (e.g., salvage therapy bias in observational cohorts). Use meta-regression to explore heterogeneity, such as differences in patient populations (e.g., immunocompromised vs. immunocompetent) or treatment duration. The SNAP RCT framework provides a model for adaptive platform trials addressing such discrepancies .

Q. What experimental models best optimize PK/PD extrapolation for Ceftaroline Fosamil in complex infections?

  • Methodological Answer: Employ neutropenic murine thigh infection models to simulate human PK profiles. Validate findings using in vitro hollow-fiber infection models (HFIM) with dynamic drug concentrations. These models correlate with clinical outcomes when fT > MIC exceeds 40–50% .

Q. How should MIC distributions from antimicrobial surveillance programs inform breakpoint revisions for Ceftaroline Fosamil?

  • Methodological Answer: Analyze MIC distributions using epidemiologic cutoff values (ECOFFs) and integrate PK/PD targets (e.g., fT > MIC) to define clinical breakpoints. For example, EUCAST revised breakpoints to MIC ≤4 mg/L based on PTA ≥90% for q8h dosing .

Q. What statistical approaches address subgroup variations in clinical response to Ceftaroline Fosamil?

  • Methodological Answer: Apply mixed-effects models to account for intra-subgroup variability. For example, subgroup analyses of readmission rates may require bootstrapping to assess stability of effect sizes when stratification factors (e.g., line of therapy) are non-significant .

Q. How can real-world data (RWD) be integrated into PK/PD models for Ceftaroline Fosamil?

  • Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to pool RWD with clinical trial data. Adjust for covariates like renal function or comorbidities. Observational studies showing high clinical response rates (e.g., 85–92%) can validate model-predicted PTAs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.